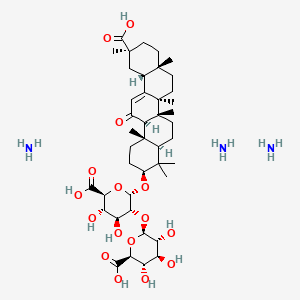

Glycyrrhizin, ammoniated

Description

Properties

CAS No. |

68083-53-4 |

|---|---|

Molecular Formula |

C42H71N3O16 |

Molecular Weight |

874.0 g/mol |

IUPAC Name |

triazanium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C42H62O16.3H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);3*1H3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;;/m0.../s1 |

InChI Key |

VGYQVMWYFPOAAE-DWJAGBRCSA-N |

SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N.N.N |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)[O-])O)O)O)C)(C)C(=O)[O-].[NH4+].[NH4+].[NH4+] |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)[O-])C)C)C)C.[NH4+].[NH4+].[NH4+] |

Origin of Product |

United States |

Foundational & Exploratory

The Anti-Inflammatory Properties of Ammoniated Glycyrrhizin: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Understanding Ammoniated Glycyrrhizin

Ammoniated glycyrrhizin, the ammonium salt of glycyrrhizic acid, is a triterpenoid saponin glycoside extracted from the roots of the licorice plant (Glycyrrhiza glabra)[1]. Glycyrrhizic acid is the primary active component responsible for the well-documented anti-inflammatory effects of licorice[1]. For the purposes of this technical guide, the terms ammoniated glycyrrhizin, glycyrrhizin (GL), and glycyrrhizic acid (GA) will be used interchangeably to refer to this active compound, reflecting the common usage in scientific literature. This document provides an in-depth exploration of the multifaceted anti-inflammatory mechanisms of ammoniated glycyrrhizin, detailed experimental protocols for its evaluation, and a summary of key quantitative data to support drug development and research professionals. The United States Food and Drug Administration (FDA) has listed licorice and its derivatives, including monoammonium glycyrrhizate, as Generally Recognized as Safe (GRAS), highlighting its potential as a therapeutic agent[1].

Core Anti-Inflammatory Mechanisms of Action

Ammoniated glycyrrhizin exerts its anti-inflammatory effects through the modulation of multiple key signaling pathways and molecular targets. This pleiotropic activity underscores its potential as a broad-spectrum anti-inflammatory agent.

Direct Inhibition of High Mobility Group Box 1 (HMGB1)

A primary and well-established mechanism of ammoniated glycyrrhizin is its direct binding to and inhibition of High Mobility Group Box 1 (HMGB1)[2]. HMGB1 is a damage-associated molecular pattern (DAMP) molecule that, when released from necrotic cells or activated immune cells, acts as a potent pro-inflammatory cytokine.

Ammoniated glycyrrhizin directly binds to the two HMG boxes of HMGB1, preventing its interaction with its primary receptors, Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE)[3]. This inhibitory action effectively neutralizes the pro-inflammatory activities of extracellular HMGB1.

Caption: Workflow for the LPS-Stimulated RAW 264.7 Macrophage Assay.

These cell-free assays directly measure the ability of a compound to inhibit the activity of key enzymes in the inflammatory cascade.

COX Inhibition Assay Protocol:

-

Enzyme Preparation: Use commercially available COX-1 and COX-2 enzymes.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme, a heme cofactor, and a suitable buffer.

-

Inhibitor Incubation: Add various concentrations of ammoniated glycyrrhizin to the reaction mixture and incubate for a specified time.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Detection: Measure the production of prostaglandin G2 (PGG2) using a colorimetric or fluorometric method.

-

IC50 Calculation: Determine the concentration of ammoniated glycyrrhizin that causes 50% inhibition of enzyme activity.

LOX Inhibition Assay Protocol:

-

Enzyme and Substrate: Use soybean lipoxygenase and linoleic acid as the substrate.

-

Reaction Buffer: Prepare a 0.2 M borate buffer (pH 9.0).

-

Incubation: Incubate the enzyme with different concentrations of ammoniated glycyrrhizin for 3 minutes.

-

Reaction Initiation: Start the reaction by adding linoleic acid.

-

Measurement: Monitor the increase in absorbance at 234 nm for 3 minutes, which corresponds to the formation of (9Z,11E)-(13S)-13-hydroperoxyoctadeca-9,11-dienoate.

-

Calculation: Calculate the percentage of inhibition compared to a control without the inhibitor.

In Vivo Models

This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.

Protocol:

-

Animal Acclimatization: Acclimate male Wistar rats (180-220g) for at least one week under standard laboratory conditions.

-

Grouping: Divide the animals into control, standard (e.g., indomethacin 5 mg/kg), and test groups (various doses of ammoniated glycyrrhizin).

-

Drug Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) 30 minutes to 1 hour before carrageenan injection.

-

Induction of Edema: Inject 100 µL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.

-

Calculation of Edema and Inhibition: Calculate the percentage of edema and the percentage of inhibition of edema for each group.

Caption: Workflow for the Carrageenan-Induced Paw Edema Model.

Pharmacokinetics and Safety Profile

Pharmacokinetics

The bioavailability of orally administered glycyrrhizin is generally low. However, after oral administration, glycyrrhizin is metabolized to its active aglycone, glycyrrhetinic acid, by intestinal bacteria. Glycyrrhetinic acid is then absorbed. Intraperitoneal administration has been shown to dramatically enhance the bioavailability of glycyrrhizin. [4]The pharmacokinetic profile of glycyrrhizin in rats after intravenous administration is dose-dependent and follows a two-compartment model. [5]

Safety and Toxicology

Ammoniated glycyrrhizin is generally considered safe, particularly at therapeutic doses. Acute toxicity studies in rats and mice have shown it to be practically non-toxic. However, high and prolonged intake can lead to side effects such as hypertension, hypokalemia, and water retention. These effects are attributed to the inhibition of 11β-hydroxysteroid dehydrogenase type 2, which leads to an increase in cortisol levels in the kidneys.

Conclusion and Future Directions

Ammoniated glycyrrhizin presents a compelling profile as a multi-target anti-inflammatory agent. Its ability to potently inhibit key inflammatory pathways, including the HMGB1, TLR4, NF-κB, and MAPK signaling cascades, provides a strong rationale for its further development as a therapeutic for a range of inflammatory disorders. The experimental protocols detailed in this guide offer a robust framework for researchers and drug development professionals to systematically evaluate the anti-inflammatory potential of ammoniated glycyrrhizin and its derivatives. Future research should focus on optimizing delivery systems to improve oral bioavailability and conducting well-designed clinical trials to translate the promising preclinical findings into effective treatments for inflammatory diseases.

References

- Current time information in Manila, PH. (n.d.). Google.

- Application Notes and Protocols for Western Blot Analysis of MAPK and NF-κB Signaling P

- In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. (n.d.). CABI Digital Library.

- Western blot Protocol specific for NFkB p65 antibody (NBP1-96139). (n.d.). Novus Biologicals.

- Lipoxygenase inhibiting activity of some Malaysian plants. (n.d.). Taylor & Francis Online.

- Long-Lasting Anti-Inflammatory and Antinociceptive Effects of Acute Ammonium Glycyrrhizinate Administration: Pharmacological, Biochemical, and Docking Studies. (n.d.). PubMed Central.

- Anti-inflammatory activity of novel ammonium glycyrrhizinate/niosomes delivery system: human and murine models. (2012). PubMed.

- Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. (n.d.). DergiPark.

- Lipoxygenase Inhibitory Assay of Averrhoa carambola L. Leaves Extract. (n.d.).

- (PDF) Long-Lasting Anti-Inflammatory and Antinociceptive Effects of Acute Ammonium Glycyrrhizinate Administration: Pharmacological, Biochemical, and Docking Studies. (2025).

- Production and Function of Monoammonium Glycyrrhizinate. (n.d.).

- 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina. (n.d.). PMC.

- Monoammonium glycyrrhizinate inhibited the inflammation of LPS-induced acute lung injury in mice. (2025).

- Preparation method of monoammonium glycyrrhizinate. (n.d.).

- Western blot protocol. (n.d.). Abcam.

- Method for preparing mono-ammonium glycyrrhizinate. (n.d.).

- IC 50 Values for COX-1 and COX-2 Enzymes. (n.d.).

- Ammonium Glycyrrhizinate Prevents Apoptosis and Mitochondrial Dysfunction Induced by High Glucose in SH-SY5Y Cell Line and Counteracts Neuropathic Pain in Streptozotocin-Induced Diabetic Mice. (2021). PMC.

- Pharmacokinetics of glycyrrhizin after intravenous administration to r

- General Western Blot Protocol Overview. (n.d.). Novus Biologicals.

- Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. (n.d.). PMC.

- Mono-ammonium glycyrrhizinate and preparing method thereof. (n.d.).

- Determination of Glycyrrhizin in Dog Plasma by Liquid Chromatography—Mass Spectrometry and its Application in Pharmacokinetic Studies. (2025).

- Method for preparing mono-ammonium glycyrrhizin

- The Pharmacological Activities of Glycyrrhizinic Acid (“Glycyrrhizin”) and Glycyrrhetinic Acid. (n.d.). PMC.

- In-Silico Validation of Glycyrrhizin against Proinflammatory Mediator COX-2: Anti-Proliferative Potential. (2023).

- ANTI-INFLAMMATORY EFFECT OF MONOAMMONIUM GLYCYRRHIZINATE ON EXPERIMENTAL COLITIS. (2023). Farmacia Journal.

- Comparison of pharmacokinetics between glycyrrhizin and glycyrrhetic acid in rabbits. (n.d.). Journal of Food and Drug Analysis.

- (PDF) Interaction of licorice on glycyrrhizin pharmacokinetics. (2025).

- Glycyrrhizin inhibits neutrophil-associated generation of alternatively activ

- Anti-inflammatory ability of licorice (Glycyrrhiza glabra) root extract in cyclooxygenase-2 enzyme inhibition: In silico study. (2024).

- Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022). NIH.

- Glycyrrhizin (Glycyrrhizic Acid)

- Inhibition of TNF-alpha, IL-1beta, and IL-6 productions and NF-kappa B activation in lipopolysaccharide-activated RAW 264.7 macrophages by catalposide, an iridoid glycoside isolated from Catalpa ovata G. Don (Bignoniaceae). (n.d.). PubMed.

- IC 50 values for the inhibition of COX-1 and COX-2 in the human whole blood assays. (n.d.).

- Differential effect of IL-1β and TNFα on the production of IL-6, IL-8 and PGE2 in fibroblast-like synoviocytes and THP-1 macrophages. (n.d.). PubMed.

- Inhibition of IL-1, IL-6, and TNF-alpha in immune-mediated inflamm

- Induction of macrophage TNF alpha, IL-1, IL-6, and PGE2 production by DTH-initi

- Exploring the Role of Licorice and Its Derivatives in Cell Signaling P

Sources

- 1. Ammonium Glycyrrhizinate Prevents Apoptosis and Mitochondrial Dysfunction Induced by High Glucose in SH-SY5Y Cell Line and Counteracts Neuropathic Pain in Streptozotocin-Induced Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of glycyrrhizin after intravenous administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Antiviral Activity of Monoammonium Glycyrrhizinate: Mechanisms, Evaluation, and Protocols

An In-depth Technical Guide for Researchers

Abstract

Monoammonium Glycyrrhizinate (MGAM), a salt derivative of glycyrrhizic acid extracted from the licorice root (Glycyrrhiza glabra), has a long history in traditional medicine for its diverse therapeutic properties.[1][2] Modern pharmacological research has substantiated its role as a potent agent with significant anti-inflammatory, immunomodulatory, and hepatoprotective effects.[2][3] This technical guide provides an in-depth exploration of the broad-spectrum antiviral activity of MGAM, designed for researchers, scientists, and drug development professionals. We will dissect its multifaceted mechanisms of action against a range of DNA and RNA viruses, present quantitative data on its efficacy, and provide detailed, field-proven protocols for its in vitro evaluation. The goal is to equip the scientific community with the foundational knowledge and practical methodologies required to investigate and harness the therapeutic potential of this promising natural compound.

Molecular Profile and Pharmacological Context

Monoammonium Glycyrrhizinate is the monoammonium salt of glycyrrhizic acid (also known as glycyrrhizin), the primary water-soluble triterpenoid saponin responsible for the sweet taste of licorice root.[1][4] Chemically, glycyrrhizic acid consists of a glycyrrhetinic acid molecule linked to two molecules of glucuronic acid.[5] Following administration, glycyrrhizic acid is metabolized in the intestine by gut bacteria into its active aglycone, glycyrrhetinic acid, which is a key contributor to its biological effects.[5][6] MGAM's utility in pharmaceutical formulations stems from its wide range of bioactivities, which have been validated in numerous preclinical and clinical studies.[1][7]

Broad-Spectrum Antiviral Activity

The antiviral properties of glycyrrhizic acid and its derivatives were first reported in 1979 against several viruses, including herpes simplex virus type 1 (HSV-1), vaccinia, and vesicular stomatitis virus.[1] Since then, extensive research has demonstrated its efficacy against a wide array of both DNA and RNA viruses, positioning it as a broad-spectrum antiviral candidate.[8][9]

Table 1: Spectrum of Viral Pathogens Susceptible to Glycyrrhizic Acid and its Derivatives

| Virus Family | Specific Viruses | Key Findings & References |

| Coronaviridae | Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), SARS-CoV-2 and its variants, Human Coronaviruses (HCoV-OC43, HCoV-229E) | Inhibits viral replication and entry by targeting the viral main protease (Mpro) and interfering with the Spike-ACE2 receptor interaction.[5][6][10][11] |

| Herpesviridae | Herpes Simplex Virus (HSV-1, HSV-2), Varicella-Zoster Virus (VZV), Epstein-Barr Virus (EBV), Kaposi's Sarcoma-associated Herpesvirus (KSHV) | Inhibits viral replication at an early stage, potentially by preventing penetration into the host cell.[1][5][12] |

| Orthomyxoviridae | Influenza A Virus (e.g., H1N1) | Inhibits influenza virus replication by reducing the activity of viral polymerase through antagonism of HMGB1 binding.[6][13] Also interferes with virus uptake via endocytosis.[14] |

| Hepadnaviridae | Hepatitis B Virus (HBV) | Demonstrates inhibition of HBV replication, with enhanced effects when used in combination with other antivirals like lamivudine.[6] |

| Flaviviridae | Hepatitis C Virus (HCV) | Inhibits HCV in infected hepatocytes and shows a synergistic effect when combined with interferon.[6] |

| Retroviridae | Human Immunodeficiency Virus (HIV) | Exhibits potent antiviral activity by interfering with viral replication enzymes like reverse transcriptase.[12] |

| Animal Viruses | Porcine Reproductive and Respiratory Syndrome (PRRS), Infectious Bursal Disease Virus (IBDV), Duck Hepatitis Virus (DHV) | Various derivatives show direct antiviral activity, inhibit cell infection, and can act as immune stimulants.[1][6] |

Multifaceted Mechanisms of Antiviral Action

The efficacy of MGAM is not attributed to a single mode of action but rather a combination of effects targeting both the virus and host cell pathways. This multi-target approach is a significant advantage, potentially reducing the likelihood of viral resistance.

Inhibition of Viral Entry and Fusion

A critical first line of defense is preventing the virus from entering the host cell. MGAM and its parent compound have been shown to:

-

Block Receptor Binding: For coronaviruses, diammonium glycyrrhizinate (a close derivative) directly binds to a conserved hydrophobic pocket within the receptor-binding domain (RBD) of the spike protein.[10] This binding physically obstructs the interaction between the spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor, a crucial step for viral entry.[5][10]

-

Interfere with Membrane Fusion: Glycyrrhizin can modulate the fluidity of the host cell membrane.[13][14] This alteration can disrupt the conformational changes required for viral envelope fusion with the cell membrane, thereby trapping the virus at the cell surface and preventing the release of its genetic material into the cytoplasm.

Caption: MGAM inhibits viral entry by binding to the viral spike protein and modulating host cell membrane properties.

Disruption of Viral Replication Machinery

Once a virus has entered a cell, it hijacks the host's machinery to replicate. MGAM can interfere with this process by:

-

Inhibiting Key Viral Enzymes: The compound has been shown to inhibit viral enzymes that are essential for replicating the viral genome, such as DNA polymerase and reverse transcriptase.[12] For SARS-CoV-2, glycyrrhizin directly inhibits the activity of the main protease (Mpro or 3CLpro), an enzyme critical for processing viral polyproteins into functional units.[6][11]

-

Suppressing Viral Gene Expression: MGAM can interfere with the transcription of viral mRNA, which prevents the synthesis of new viral proteins.[2]

Modulation of Host Inflammatory and Immune Responses

Viral infections often trigger an intense and sometimes damaging inflammatory response. MGAM provides a dual benefit by inhibiting the virus while simultaneously controlling inflammation.

-

Anti-inflammatory Action: MGAM inhibits the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of pro-inflammatory gene expression.[2][12] This leads to a reduction in the production of key inflammatory cytokines like TNF-α and IL-1β.[7]

-

Immunomodulatory Effects: The compound can enhance the host's innate antiviral defenses by promoting the production of interferons and boosting the activity of natural killer (NK) cells, which are crucial for clearing virally infected cells.[12]

Caption: MGAM dampens viral-induced inflammation by inhibiting the NF-κB signaling pathway.

Quantitative Assessment of Antiviral Efficacy

To validate the antiviral potential of any compound, it is essential to quantify its efficacy and therapeutic window. The key parameters are the 50% inhibitory concentration (IC50), the 50% cytotoxic concentration (CC50), and the Selectivity Index (SI = CC50/IC50). A higher SI value indicates greater specific antiviral activity with less toxicity to host cells.

Table 2: Reported In Vitro Efficacy of Glycyrrhizin and its Derivatives

| Virus | Compound | Cell Line | IC50 / EC50 | CC50 | Selectivity Index (SI) | Reference |

| Varicella-Zoster Virus | Glycyrrhizic Acid | Human Embryonic Fibroblasts | 0.71 mM | >20 mM | >28 | [1] |

| Epstein-Barr Virus | Glycyrrhizic Acid | - | 0.04 mM | 4.8 mM | 120 | [1] |

| SARS-CoV | Glycyrrhizic Acid | Vero | 365 µM | >10,000 µM | >27 | [9] |

| SARS-CoV-2 | Glycyrrhizin | Vero E6 | 0.44 mg/mL | >4 mg/mL | >9.1 | [15] |

| HCoV-OC43 | Diammonium Glycyrrhizinate | HCT-8 | 115 µg/mL | >1000 µg/mL | >8.7 | [10] |

| HSV-1 | Glycyrrhizin | - | 0.5 mM | - | - | [13] |

Note: Values can vary based on the specific derivative, viral strain, cell line, and assay methodology used.

Standardized Methodologies for In Vitro Evaluation

Reproducible and validated protocols are the bedrock of drug discovery. The following section details the essential workflows for assessing the antiviral activity of MGAM.

Causality in Experimental Design

The primary objective is to differentiate true antiviral activity from compound-induced cytotoxicity. Therefore, a cytotoxicity assay is a mandatory prerequisite. The subsequent antiviral assays are chosen to answer specific questions: the Plaque Reduction Assay quantifies the reduction of infectious viral units, the Virus Yield Reduction Assay measures the inhibition of new virus production over a full replication cycle, and qRT-PCR quantifies changes in viral genetic material.[16]

Protocol 1: Cytotoxicity Assay (MTT/MTS)

Objective: To determine the 50% cytotoxic concentration (CC50) of MGAM on the selected host cell line.

Methodology:

-

Cell Seeding: Seed susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in a 96-well plate at a density that ensures 80-90% confluency after 24 hours.

-

Compound Preparation: Prepare a 2-fold serial dilution of MGAM in cell culture medium, starting from a high concentration (e.g., 2000 µg/mL). Include a "cells only" control (no compound) and a "medium only" blank.

-

Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the diluted MGAM solutions to triplicate wells. Incubate for a period that matches the duration of the antiviral assay (e.g., 48-72 hours).

-

MTT/MTS Addition: Add 20 µL of MTT (5 mg/mL) or MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

Signal Measurement: If using MTT, add 100 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculation: Calculate cell viability as a percentage relative to the "cells only" control. Plot the viability against the log of MGAM concentration and use non-linear regression to determine the CC50 value.

Protocol 2: Plaque Reduction Assay

Objective: To determine the concentration of MGAM required to reduce the number of plaque-forming units (PFU) by 50% (IC50). This is considered a gold-standard functional assay for viral infectivity.[17][18]

Caption: Step-by-step workflow for the Plaque Reduction Assay.

Methodology:

-

Cell Seeding: Seed host cells in 24-well plates to form a confluent monolayer on the day of infection.

-

Virus-Compound Incubation: Prepare serial dilutions of MGAM. Mix each dilution with a fixed amount of virus (e.g., 100 PFU per well) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

-

Infection: Aspirate the medium from the cell monolayers and inoculate with 200 µL of the virus-compound mixtures. Include a "virus only" control.

-

Adsorption: Allow the virus to adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.

-

Overlay: Carefully aspirate the inoculum. Overlay the cells with 1 mL of a semi-solid medium (e.g., 2X MEM medium mixed 1:1 with 1.2% agarose) containing the corresponding concentration of MGAM. The overlay restricts viral spread to adjacent cells, resulting in localized zones of cell death (plaques).[17]

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 3-5 days, or until plaques are visible.

-

Staining: Fix the cells with 10% formalin for at least 1 hour. Remove the agarose plug and stain the monolayer with 0.5% crystal violet solution.

-

Quantification: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

-

Calculation: Calculate the percentage of plaque reduction for each concentration compared to the "virus only" control. Determine the IC50 value by plotting the percentage reduction against the log of MGAM concentration.

Protocol 3: Virus Yield Reduction Assay

Objective: To quantify the effect of MGAM on the production of new infectious progeny virus over one or more replication cycles. This assay is powerful for confirming the inhibitory effect on overall viral replication.[16][19]

Methodology:

-

Infection under Treatment: Seed host cells in a 24-well plate. The next day, infect the cells with the virus at a specific Multiplicity of Infection (MOI, e.g., 0.1) in the presence of serial dilutions of MGAM.

-

Incubation: Incubate the plates for a full replication cycle (e.g., 24-48 hours).

-

Harvesting Progeny Virus: After incubation, subject the plates to three freeze-thaw cycles to lyse the cells and release intracellular virions. Collect the supernatant/lysate from each well, which now contains the progeny virus.

-

Titration of Progeny Virus: Perform a 10-fold serial dilution of the harvested progeny virus from each treatment condition. Use these dilutions to infect fresh cell monolayers in a 96-well plate for a standard plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay to determine the viral titer (PFU/mL or TCID50/mL).

-

Calculation: The reduction in viral titer in MGAM-treated samples compared to the untreated virus control indicates the compound's efficacy. The IC90 or IC99 (concentration required to reduce viral yield by 90% or 99%) is often reported.[20]

Protocol 4: Quantitative Reverse Transcription PCR (qRT-PCR)

Objective: To quantify the amount of viral RNA in infected cells treated with MGAM, providing a molecular measure of replication inhibition.[21][22]

Methodology:

-

Infection and Treatment: Seed cells in a 12-well plate. Infect with the virus (e.g., MOI of 1) and treat with serial dilutions of MGAM. Incubate for a defined period (e.g., 24 hours).

-

RNA Extraction: Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from 1 µg of the extracted RNA using a reverse transcriptase enzyme and virus-specific primers or random hexamers.[23]

-

Quantitative PCR (qPCR): Set up the qPCR reaction using the synthesized cDNA as a template, a qPCR master mix (e.g., containing SYBR Green or a TaqMan probe), and primers specific to a conserved region of the viral genome.[21] Run the reaction on a real-time PCR cycler.

-

Quantification: Determine the viral RNA copy number by comparing the cycle threshold (Ct) values of the samples to a standard curve generated from a known quantity of viral RNA or a plasmid containing the target sequence.[22] Normalize the results to a housekeeping gene (e.g., GAPDH, RNase P) to control for variations in cell number and RNA extraction efficiency.[21]

Safety and Toxicological Profile

While generally considered safe, especially for topical and short-term oral use, high doses or prolonged administration of MGAM can lead to side effects due to its mineralocorticoid-like activity.[2] This can result in hypertension, hypokalemia (low potassium), and water retention.[2] Standard laboratory safety precautions, as outlined in the Safety Data Sheet (SDS), should be followed when handling the pure compound. This includes using personal protective equipment such as safety goggles and gloves, as it can cause serious eye irritation.[24] The oral LD50 in rats is >10,000 mg/kg, indicating low acute toxicity.[24][25]

Conclusion and Future Directions

Monoammonium glycyrrhizinate stands out as a compelling natural product with significant, broad-spectrum antiviral activity. Its multi-target mechanism, which includes inhibiting viral entry, disrupting replication, and modulating host immune responses, makes it a robust candidate for further development.[6][12][13] The favorable safety profile for short-term use further enhances its therapeutic potential.

Future research should focus on:

-

Combination Therapies: Investigating synergistic effects when MGAM is combined with existing antiviral drugs to enhance efficacy and reduce the dosage of more toxic agents.[6][10]

-

Structural Modification: Synthesizing novel derivatives of glycyrrhetinic acid to improve the selectivity index, thereby increasing antiviral potency while minimizing mineralocorticoid-related side effects.[13]

-

Advanced Clinical Trials: Conducting well-designed, randomized controlled trials to validate its efficacy in treating specific viral infections in humans, building on promising preliminary clinical data.[15][26]

This guide provides the technical framework for researchers to rigorously evaluate and potentially unlock the full therapeutic value of monoammonium glycyrrhizinate in the ongoing fight against viral diseases.

References

-

Plo-Sobrino, S., et al. (2022). Broad Antiviral Spectrum of Glycyrrhizic Acid for Human and Veterinary Medicine: Reality or Fiction? Medicina, 58(12), 1827. [Link]

-

Patsnap Synapse. (2024). What is Monoammonium Glycyrrhizinate used for? Patsnap. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Monoammonium Glycyrrhizinate? Patsnap. [Link]

-

IIT-Ian. (2022). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Emory University. [Link]

-

Luo, P., et al. (2021). Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice. Frontiers in Pharmacology, 12, 693285. [Link]

-

IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. IBT Bioservices. [Link]

-

Zuo, J., et al. (2023). A Review of the Antiviral Activities of Glycyrrhizic Acid, Glycyrrhetinic Acid and Glycyrrhetinic Acid Monoglucuronide. Molecules, 28(9), 3705. [Link]

-

Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Creative Diagnostics. [Link]

-

Prichard, M. N., & Shipman, C. Jr. (1990). A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. Journal of Virological Methods, 28(1), 101-106. [Link]

-

Plo-Sobrino, S., et al. (2022). Broad Antiviral Spectrum of Glycyrrhizic Acid for Human and Veterinary Medicine: Reality or Fiction? Karger Publishers. [Link]

-

Plo-Sobrino, S., et al. (2022). Broad Antiviral Spectrum of Glycyrrhizic Acid for Human and Veterinary Medicine: Reality or Fiction? ResearchGate. [Link]

-

Bio-protocol. (2021). qRT-PCR viral quantification. Bio-protocol. [Link]

-

Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Utah State University. [Link]

-

Creative Diagnostics. (n.d.). Plaque Reduction Assay. Creative Diagnostics. [Link]

-

Chandran, K., et al. (2021). An improved RT-qPCR method for direct quantification of enveloped RNA viruses. MethodsX, 8, 101489. [Link]

-

Lurain, N. S., et al. (1998). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial Agents and Chemotherapy, 42(11), 2928-2934. [Link]

-

Bio-protocol. (n.d.). Antiviral assay. Bio-protocol. [Link]

-

Zuo, J., et al. (2023). A Review of the Antiviral Activities of Glycyrrhizic Acid, Glycyrrhetinic Acid and Glycyrrhetinic Acid Monoglucuronide. PMC - NIH. [Link]

-

Gomaa, A. A., & Abdel-Wadood, H. M. (2020). Glycyrrhizin: An alternative drug for the treatment of COVID-19 infection and the associated respiratory syndrome? Pharmacological Research, 159, 104975. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Monoammonium glycyrrhizinate. Carl ROTH. [Link]

-

Labinsights. (2023). Virus Yield Reduction Assay Service. Labinsights. [Link]

-

Virology Research Services. (2017). Six useful viral qRT-PCR tips. Virology Research Services. [Link]

-

Food Additive. (n.d.). Monoammonium Glycyrrhizinate: The Healing Power of Nature. Food Additive. [Link]

-

Xia, G., et al. (2022). Diammonium Glycyrrhizinate Exerts Broad-Spectrum Antiviral Activity Against Human Coronaviruses by Interrupting Spike-Mediated Cellular Entry. Viruses, 14(11), 2539. [Link]

-

Luo, P., et al. (2021). Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice. Frontiers Media S.A.. [Link]

-

Zuo, J., et al. (2023). A Review of the Antiviral Activities of Glycyrrhizic Acid, Glycyrrhetinic Acid and Glycyrrhetinic Acid Monoglucuronide. ResearchGate. [Link]

-

Saha, A., et al. (2022). Glycyrrhizin as a promising kryptonite against SARS-CoV-2: Clinical, experimental, and theoretical evidences. Phytomedicine, 106, 154437. [Link]

-

ResearchGate. (n.d.). Viral load quantitated by qRT-PCR. ResearchGate. [Link]

-

Gomaa, A. A., et al. (2021). The potential of glycyrrhizin and licorice extract in combating COVID-19 and associated conditions. Phytotherapy Research, 35(2), 707-717. [Link]

-

Papin, J. F., & Dittmer, D. P. (2004). Real-Time Quantitative PCR Analysis of Viral Transcription. In PCR Protocols (pp. 447-466). Humana Press. [Link]

-

Di Paola, R., et al. (2021). Ammonium Glycyrrhizinate Prevents Apoptosis and Mitochondrial Dysfunction Induced by High Glucose in SH-SY5Y Cell Line and Counteracts Neuropathic Pain in Streptozotocin-Induced Diabetic Mice. International Journal of Molecular Sciences, 22(11), 5698. [Link]

-

U.S. Food and Drug Administration. (n.d.). glycyrrhizin, ammoniated (glycyrrhiza spp.). FDA. [Link]

-

van de Sand, L., et al. (2021). Glycyrrhizin Effectively Inhibits SARS-CoV-2 Replication by Inhibiting the Viral Main Protease. Viruses, 13(4), 609. [Link]

Sources

- 1. Broad Antiviral Spectrum of Glycyrrhizic Acid for Human and Veterinary Medicine: Reality or Fiction? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is Monoammonium Glycyrrhizinate used for? [synapse.patsnap.com]

- 3. Monoammonium Glycyrrhizinate: The Healing Power of Nature - Nanjing Chemical Material Corp. [njchm.com]

- 4. Glycyrrhizin: An alternative drug for the treatment of COVID-19 infection and the associated respiratory syndrome? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. karger.com [karger.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Glycyrrhizin Effectively Inhibits SARS-CoV-2 Replication by Inhibiting the Viral Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Monoammonium Glycyrrhizinate? [synapse.patsnap.com]

- 13. Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Review of the Antiviral Activities of Glycyrrhizic Acid, Glycyrrhetinic Acid and Glycyrrhetinic Acid Monoglucuronide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glycyrrhizin as a promising kryptonite against SARS-CoV-2: Clinical, experimental, and theoretical evidences - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ibtbioservices.com [ibtbioservices.com]

- 17. bioagilytix.com [bioagilytix.com]

- 18. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 20. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 2.3. qRT-PCR viral quantification [bio-protocol.org]

- 22. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 23. med.unc.edu [med.unc.edu]

- 24. carlroth.com [carlroth.com]

- 25. cdn.caymanchem.com [cdn.caymanchem.com]

- 26. The potential of glycyrrhizin and licorice extract in combating COVID-19 and associated conditions - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Re-examining a Clinically Established Hepatoprotective Agent

An In-Depth Technical Guide to the Hepatoprotective Effects of Diammonium Glycyrrhizinate

Authored for Researchers, Scientists, and Drug Development Professionals

Diammonium glycyrrhizinate (DG), a derivative of glycyrrhizic acid extracted from the licorice root (Glycyrrhiza glabra), has been a cornerstone in the clinical management of various liver diseases for decades, particularly in Asia.[1][2][3] Its established applications span chronic viral hepatitis, drug-induced liver injury (DILI), nonalcoholic fatty liver disease (NAFLD), and autoimmune hepatitis.[1][2][4] While its clinical efficacy is widely acknowledged, a deeper, mechanistic understanding is crucial for optimizing its therapeutic potential and guiding future drug development. This guide moves beyond a surface-level review to provide a detailed synthesis of the molecular mechanisms, preclinical validation models, and clinical evidence underpinning the hepatoprotective actions of DG. We will explore the causality behind established experimental protocols and present a framework for its continued investigation.

Section 1: The Core Molecular Mechanisms of Diammonium Glycyrrhizinate

The hepatoprotective capacity of DG is not attributable to a single mode of action but rather to a multifaceted engagement with key pathological pathways. Its effects are primarily centered on mitigating inflammation, modulating immune responses, suppressing oxidative stress, and inhibiting apoptosis.

Anti-inflammatory and Immunomodulatory Effects

A foundational aspect of DG's efficacy lies in its potent anti-inflammatory and immunoregulatory properties.[1][5] Liver injury, regardless of etiology, is intrinsically linked to an aggressive inflammatory response.

-

Inhibition of the NF-κB Pathway: DG has been shown to suppress the nuclear factor-kappa B (NF-κB) signaling pathway.[2][4] NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory cytokines.[4][5] By inhibiting NF-κB activation, DG effectively reduces the downstream production of key inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ), thereby attenuating the inflammatory cascade within the liver.[2][6][7]

-

Modulation of T-Cell and NKT Cell Activity: In models of autoimmune hepatitis, DG demonstrates a profound ability to regulate pathogenic immune cell populations. It inhibits the proliferation and activation of Natural Killer T (NKT) cells and effector T cells (such as CD8+ T cells), which are key drivers of hepatocyte destruction in immune-mediated liver injury.[1][2][8]

-

Promotion of Regulatory T Cells (Tregs): Concurrently, DG promotes the proliferation of CD4+CD25+Foxp3+ regulatory T cells (Tregs) in the liver.[1][2] Tregs are critical for maintaining immune homeostasis and suppressing excessive immune responses. By shifting the balance from effector T cells to regulatory T cells, DG helps to resolve inflammation and protect liver tissue.[1]

Caption: Core immunomodulatory and anti-inflammatory pathways of DG.

Antioxidant and Anti-apoptotic Mechanisms

Oxidative stress and subsequent hepatocyte apoptosis are common final pathways in nearly all forms of liver disease. DG intervenes directly in these processes.

-

Free Radical Scavenging and Antioxidant Enzyme Restoration: DG exhibits direct free radical scavenging properties.[9] More importantly, it helps restore the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase, bolstering the cell's intrinsic defense against reactive oxygen species (ROS).[2][9][10]

-

Inhibition of Mitochondrial Apoptosis Pathway: DG can suppress ROS-mediated mitochondrial apoptosis.[11][12] It modulates the expression of key apoptosis-regulating proteins, down-regulating the pro-apoptotic protein Bax and up-regulating the anti-apoptotic protein Bcl-2.[13] This stabilization of the mitochondrial membrane prevents the release of cytochrome C and subsequent activation of the caspase cascade (e.g., cleaved-caspase 3), thereby inhibiting programmed cell death.[6][11][13]

Gut-Liver Axis Modulation

Emerging evidence highlights the importance of the "gut-liver axis" in the pathogenesis of NAFLD. DG has been shown to beneficially modulate this axis. In high-fat diet-induced NAFLD models, DG intervention altered the gut microbiota composition, notably reducing the Firmicutes-to-Bacteroidetes ratio and endotoxin-producing bacteria.[14] Furthermore, it improved the integrity of the intestinal barrier by enhancing the expression of tight junction proteins, which reduces the translocation of harmful bacterial products like lipopolysaccharide (LPS) to the liver.[14]

Section 2: Preclinical Validation: In Vivo Methodologies

The translation of mechanistic understanding into therapeutic application requires robust validation in relevant animal models. The choice of model is critical and must be aligned with the specific aspect of hepatoprotection being investigated.

Rationale for Model Selection

-

Concanavalin A (Con A)-Induced Hepatitis: This model is the gold standard for studying T-cell-mediated autoimmune liver injury.[8] Con A activates T-lymphocytes, leading to a massive inflammatory infiltrate and hepatocyte apoptosis, closely mimicking aspects of autoimmune hepatitis. It is the ideal choice for validating the immunomodulatory effects of DG.[1][2]

-

Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity: CCl₄ is a classic hepatotoxin metabolized by cytochrome P450 into a trichloromethyl free radical.[10] This initiates lipid peroxidation and widespread centrilobular necrosis. This model is optimal for evaluating the direct antioxidant and anti-necrotic properties of a compound.

-

High-Fat Diet (HFD)-Induced NAFLD: This model recapitulates the key features of nonalcoholic fatty liver disease, including steatosis and inflammation. It is essential for investigating agents proposed to treat metabolic liver disease and for studying effects on the gut-liver axis.[14]

-

Amphotericin B (AmB)-Induced Injury: This model is highly relevant for studying drug-induced liver injury (DILI), specifically damage mediated by oxidative stress and apoptosis.[11][12]

Detailed Protocol: Con A-Induced Autoimmune Hepatitis Model

This protocol describes a self-validating system to assess the protective effects of DG against T-cell-mediated liver injury.

Objective: To determine if DG pre-treatment can ameliorate the severity of Con A-induced hepatitis in mice.

Materials:

-

Male C57BL/6J mice (6-8 weeks old)

-

Diammonium Glycyrrhizinate (DG)

-

Concanavalin A (Con A)

-

Sterile Phosphate-Buffered Saline (PBS)

Procedure:

-

Acclimatization: House mice under specific pathogen-free conditions for at least one week prior to experimentation.

-

Grouping (n=8-10 per group):

-

Control Group: Receives PBS vehicle only.

-

Con A Group: Receives PBS followed by Con A challenge.

-

DG Low Dose + Con A Group: Pre-treated with DG (e.g., 75 mg/kg, intraperitoneally) followed by Con A.[1][6]

-

DG High Dose + Con A Group: Pre-treated with DG (e.g., 200 mg/kg, intraperitoneally) followed by Con A.[1][6]

-

-

Dosing Regimen:

-

Administer the assigned DG dose or PBS vehicle 2 hours before the Con A challenge. The 2-hour pre-treatment window is critical to ensure the compound has reached effective bioavailability before the insult.

-

Induce hepatitis by administering Con A (e.g., 20 mg/kg) via tail vein injection. This rapid intravenous administration ensures a synchronized and acute immune response.

-

-

Endpoint Analysis (8-24 hours post-Con A):

-

Self-Validation & Causality: The inclusion of a Con A-only group is the critical internal control. A statistically significant reduction in injury markers in the DG pre-treated groups compared to the Con A-only group directly demonstrates a protective effect. The dose-response evaluation (Low vs. High Dose) further strengthens the causal link between DG and the observed hepatoprotection.

Key Preclinical Endpoints

The assessment of hepatoprotection relies on a combination of biochemical, histological, and molecular readouts.

| Endpoint Category | Parameter | Method | Rationale |

| Biochemical | Alanine Aminotransferase (ALT) | Serum Assay | A highly specific marker for hepatocyte damage.[1][15] |

| Aspartate Aminotransferase (AST) | Serum Assay | A sensitive but less specific marker of hepatocellular injury.[1][15] | |

| Total Bilirubin (TBIL) | Serum Assay | An indicator of hepatic excretory function.[6][15] | |

| Histological | Liver Architecture | H&E Staining | Visualizes necrosis, inflammatory cell infiltration, and structural damage.[1][2] |

| Molecular | Cytokine mRNA levels (TNF-α, IL-6) | RT-PCR | Quantifies the expression of key inflammatory mediators in liver tissue.[2][6] |

| Apoptotic Markers (Cleaved Caspase-3) | Western Blot | Detects the executioner caspase of apoptosis, providing a direct measure of cell death.[6] | |

| Immune Cell Populations (Tregs, NKT) | Flow Cytometry | Quantifies changes in specific immune cell subsets within the liver and spleen.[1][2] |

Section 3: Preclinical Validation: In Vitro Methodologies

In vitro assays using hepatic cell lines provide a controlled environment to dissect specific molecular mechanisms, screen compounds, and investigate direct cytotoxicity and protection.[16][17][18]

Rationale for In Vitro Systems

-

HepG2 & LO2 Cells: These are human-derived hepatocyte cell lines.[13][16][19] While they do not perfectly replicate primary human hepatocytes, they are invaluable for high-throughput screening and mechanistic studies due to their availability and ease of culture.[16] They are suitable for modeling DILI induced by toxins like acetaminophen (APAP).[19]

Caption: General workflow for in vitro hepatoprotection assays.

Detailed Protocol: APAP-Induced Cytotoxicity Assay

Objective: To quantify the ability of DG to protect hepatocytes from APAP-induced cell death.

Materials:

-

HepG2 or LO2 cells

-

Cell culture medium (e.g., DMEM)

-

Acetaminophen (APAP)

-

Diammonium Glycyrrhizinate (DG)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Remove the medium and add fresh medium containing various concentrations of DG (e.g., 100, 200, 400 µM) or vehicle control.[19] Incubate for 2-4 hours. This step allows DG to exert its intracellular effects before the toxic insult.

-

Toxin Induction: Add APAP to the wells to a final concentration known to induce ~50% cell death (e.g., 8-16 mM, determined via a prior dose-response curve) and incubate for 24 hours.[19]

-

Viability Assessment (MTT Assay):

-

Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Express cell viability as a percentage relative to the untreated control cells. A significant increase in viability in the DG+APAP groups compared to the APAP-only group indicates a protective effect.

Section 4: Clinical Significance and Application

The extensive preclinical evidence for DG's hepatoprotective effects is supported by numerous clinical studies and meta-analyses.

Efficacy in Drug-Induced and Chronic Liver Disease

DG is clinically indicated for the treatment of DILI and chronic hepatitis.[4][7] Meta-analyses of randomized controlled trials have confirmed its efficacy.

| Condition | Key Findings | References |

| Drug-Induced Liver Injury (DILI) | DG treatment significantly reduces serum ALT and AST levels and increases the overall response rate compared to control groups. | [7][20] |

| Chronic Hepatitis B (CHB) | DG effectively reduces ALT, AST, and TBIL levels, demonstrating a definitive effect on liver function recovery, particularly within the first 3 months of treatment. | [15] |

| Chronic Viral Hepatitis (General) | Enteric-coated capsules of DG showed superior efficacy in reducing ALT and AST compared to standard DG formulations, with only mild side effects. | [21] |

| Anti-Tuberculosis Drug Injury | Prophylactic administration of DG significantly lowers the incidence of liver injury in patients receiving anti-tuberculosis therapy. | [22] |

Pharmacokinetics and Considerations

The clinical application of DG requires an understanding of its pharmacokinetic profile. DG can influence the activity of drug-metabolizing enzymes and transporters. For instance, it has been shown to inhibit cytochrome P450 enzymes CYP2C19 and CYP3A4, which can increase the plasma concentration of co-administered drugs like omeprazole.[23] It can also inhibit the efflux transporter P-glycoprotein, potentially enhancing the absorption and bioavailability of other substrates.[24] These interactions necessitate careful consideration when DG is used as part of a combination therapy regimen.

Section 5: Conclusion and Future Directions

Diammonium glycyrrhizinate is a clinically validated hepatoprotective agent with a robust, multi-modal mechanism of action encompassing anti-inflammatory, immunomodulatory, antioxidant, and anti-apoptotic effects. The experimental workflows and models detailed in this guide provide a framework for the continued investigation and development of DG and novel compounds targeting these pathways.

Future research should focus on:

-

Personalized Medicine: Investigating genetic polymorphisms in inflammatory or metabolic pathways that may predict patient response to DG.

-

Advanced Models: Utilizing 3D liver organoids or humanized mouse models to better predict clinical efficacy and idiosyncratic toxicity.[25]

-

Combination Therapies: Systematically designing and testing rational combination therapies that leverage DG's mechanistic profile alongside direct-acting antiviral or anti-fibrotic agents.

By integrating rigorous mechanistic investigation with validated preclinical models, the full therapeutic potential of this important compound can be realized, leading to improved outcomes for patients with liver disease.

References

-

Gao, M., Li, X., He, L., Yang, J., Ye, X., Xiao, F., & Wei, H. (2019). Diammonium Glycyrrhizinate Mitigates Liver Injury Via Inhibiting Proliferation Of NKT Cells And Promoting Proliferation Of Tregs. Drug Design, Development and Therapy, 13, 3579–3589. [Link]

-

(2007). Diammonium glycyrrhizinate, a component of traditional Chinese medicine Gan-Cao, prevents murine T-cell-mediated fulminant hepatitis in IL-10- and IL-6-dependent manners. International Immunopharmacology. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Diammonium glycyrrhizinate?. Patsnap Synapse. [Link]

-

Gao, M., Li, X., He, L., Yang, J., Ye, X., Xiao, F., & Wei, H. (2019). Diammonium Glycyrrhizinate Mitigates Liver Injury Via Inhibiting Proliferation Of NKT Cells And Promoting Proliferation Of Tregs. Drug Design, Development and Therapy. [Link]

-

Patsnap Synapse. (2024). What is Diammonium glycyrrhizinate used for?. Patsnap Synapse. [Link]

-

(2019). Diammonium Glycyrrhizinate Mitigates Liver Injury Via Inhibiting Proliferation Of NKT Cells And Promoting Proliferation Of Tregs. Drug Design, Development and Therapy. [Link]

-

Slideshare. (n.d.). Hepatoprotective screening methods. Slideshare. [Link]

-

(n.d.). A Screening Models of (In Vivo And In Vitro) Used for the Study of Hepatoprotective Agents. Journal of Drug Delivery and Therapeutics. [Link]

-

Zhang, Y., Hao, H., Li, H., Duan, Q., Zheng, X., Feng, Y., Yang, K., & Shen, S. (2024). Cellular Metabolomics Reveals Differences in the Scope of Liver Protection Between Ammonium-Based Glycyrrhizinate and Magnesium Isoglycyrrhizinate. Pharmaceuticals. [Link]

-

(2024). Hepatoprotective effect of diammonium glycyrrhizinate and neuroprotective effect of piperazine ferulate on AmB-induced liver and kidney injury by suppressing apoptosis in vitro and in vivo. Toxicon. [Link]

-

Li, J. Y., Cao, H. Y., Liu, P., Cheng, G. H., & Sun, M. Y. (2014). Glycyrrhizic Acid in the Treatment of Liver Diseases: Literature Review. BioMed Research International. [Link]

-

Li, Y., Liu, T., Yan, C., Xie, R., Guo, Z., Wang, S., Zhang, Y., Li, Z., Wang, B., & Cao, H. (2018). Diammonium Glycyrrhizinate Protects against Nonalcoholic Fatty Liver Disease in Mice through Modulation of Gut Microbiota and Restoration of Intestinal Barrier. Molecular Pharmaceutics. [Link]

-

Liu, Y., Guo, W., & Li, M. (2022). Diammonium Glycyrrhizinate Preparation for Liver Function Recovery in Chronic Hepatitis B in China: A Meta-analysis with Trial Sequential Analysis. Current Pharmaceutical Design. [Link]

-

National Centre for Reviews and Dissemination (UK). (2012). A meta-analysis of diammonium glycyrrhizinate enteric-coated capsules versus diammonium glycyrrihizinate in patients with chronic viral hepatitis. Database of Abstracts of Reviews of Effects (DARE). [Link]

-

(2013). Effects of Diammonium Glycyrrhizinate on the Pharmacokinetics of Aconitine in Rats and the Potential Mechanism. Xenobiotica. [Link]

-

(n.d.). Inhibition of diammonium glycyrrhizinate on mitomycin C-induced apoptosis in HepG2 cells via apoptotic pathway. Journal of Clinical Hepatology. [Link]

-

Soto-Domínguez, A., Pérez-Urizar, J., & García-Bañuelos, J. (2017). In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4. EXCLI Journal. [Link]

-

National Cancer Institute. (n.d.). Definition of diammonium glycyrrhizinate. NCI Drug Dictionary. [Link]

-

(2022). Diammonium glycyrrhizinate ameliorates portal hypertension by regulating portal macrophage oxidation and superoxide dismutase 3. European Journal of Pharmacology. [Link]

-

Ali, A., Ullah, R., Khan, A., & Ullah, I. (2023). Hepatoprotective effect of diammonium glycyrrhizinate in the treatment of pulmonary tuberculosis. Pakistan Journal of Medical Sciences. [Link]

-

Farghali, H., Černý, D., & Kutinová Canová, N. (2014). In Vitro and In Vivo Experimental Hepatotoxic Models in Liver Research: Applications to the Assessment of Potential Hepatoprotective Drugs. Physiological Research. [Link]

-

(2017). Screening Methods for Hepatoprotective Agents in Experimental Animals. Research Journal of Pharmacy and Technology. [Link]

-

Guo, H., et al. (2004). The effect of diammonium glycyrrhizinate to prevent liver cell apoptosis induced by endotoxins. ResearchGate. [Link]

-

Xi'an Jiaotong University. (2024). Hepatoprotective effect of diammonium glycyrrhizinate and neuroprotective effect of piperazine ferulate on AmB-induced liver and kidney injury by suppressing apoptosis in vitro and in vivo. Xi'an Jiaotong University Research Portal. [Link]

-

ResearchGate. (2021). Effect of diammonium glycyrrhizinate on pharmacokinetics of omeprazole by regulating cytochrome P450 enzymes and plasma protein binding rate. ResearchGate. [Link]

-

Luo, L., & Chen, X. (2021). Clinical Efficacy of Diammonium Glycyrrhizinate on Drug Induced Liver Injury and Influence on Related Inflammatory Factors. Indian Journal of Pharmaceutical Sciences. [Link]

-

ResearchGate. (2021). Clinical Efficacy of Diammonium Glycyrrhizinate on Drug Induced Liver Injury and Influence on Related Inflammatory Factors. ResearchGate. [Link]

-

Lee-Montiel, F. T., La Mura, V., & Soto-Gutierrez, A. (2017). Advances in Engineered Liver Models for Investigating Drug-Induced Liver Injury. Faith. [Link]

-

Luo, L., & Chen, X. (2021). Clinical Efficacy of Diammonium Glycyrrhizinate on Drug Induced Liver Injury and Influence on Related Inflammatory Factors. Indian Journal of Pharmaceutical Sciences. [Link]

-

(2018). Meta-analysis of Clinical Efficacy and Safety of Diammonium Glycyrrhizinate in Treatment of Patients with Drug-induced Liver Injury. Chinese Journal of Hospital Pharmacy. [Link]

Sources

- 1. dovepress.com [dovepress.com]

- 2. Diammonium Glycyrrhizinate Mitigates Liver Injury Via Inhibiting Proliferation Of NKT Cells And Promoting Proliferation Of Tregs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycyrrhizic Acid in the Treatment of Liver Diseases: Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is Diammonium glycyrrhizinate used for? [synapse.patsnap.com]

- 5. What is the mechanism of Diammonium glycyrrhizinate? [synapse.patsnap.com]

- 6. Diammonium Glycyrrhizinate Mitigates Liver Injury Via Inhibiting Proliferation Of NKT Cells And Promoting Proliferation Of Tregs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsonline.com [ijpsonline.com]

- 8. Diammonium glycyrrhizinate, a component of traditional Chinese medicine Gan-Cao, prevents murine T-cell-mediated fulminant hepatitis in IL-10- and IL-6-dependent manners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Facebook [cancer.gov]

- 10. Diammonium glycyrrhizinate ameliorates portal hypertension by regulating portal macrophage oxidation and superoxide dismutase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hepatoprotective effect of diammonium glycyrrhizinate and neuroprotective effect of piperazine ferulate on AmB-induced liver and kidney injury by suppressing apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hepatoprotective effect of diammonium glycyrrhizinate and neuroprotective effect of piperazine ferulate on AmB-induced liver and kidney injury by suppressing apoptosis in vitro and in vivo - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 13. lcgdbzz.org [lcgdbzz.org]

- 14. Diammonium Glycyrrhizinate Protects against Nonalcoholic Fatty Liver Disease in Mice through Modulation of Gut Microbiota and Restoration of Intestinal Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diammonium Glycyrrhizinate Preparation for Liver Function Recovery in Chronic Hepatitis B in China: A Meta-analysis with Trial Sequential Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biomed.cas.cz [biomed.cas.cz]

- 18. rjptonline.org [rjptonline.org]

- 19. Cellular Metabolomics Reveals Differences in the Scope of Liver Protection Between Ammonium-Based Glycyrrhizinate and Magnesium Isoglycyrrhizinate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Meta-analysis of Clinical Efficacy and Safety of Diammonium Glycyrrhizinate in Treatment of Patients with Drug-induced Liver Injury [chinjmap.com]

- 21. A meta-analysis of diammonium glycyrrhizinate enteric-coated capsules versus diammonium glycyrrihizinate in patients with chronic viral hepatitis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Hepatoprotective effect of diammonium glycyrrhizinate in the treatment of pulmonary tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Effects of diammonium glycyrrhizinate on the pharmacokinetics of aconitine in rats and the potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Advances in Engineered Liver Models for Investigating Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

Cellular pathways affected by ammoniated glycyrrhizin

An In-depth Technical Guide to the Cellular Pathways Affected by Ammoniated Glycyrrhizin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammoniated glycyrrhizin, a derivative of glycyrrhizic acid isolated from the roots of Glycyrrhiza glabra (licorice), has garnered significant scientific interest due to its diverse pharmacological activities.[1][2][3] This technical guide provides a comprehensive exploration of the core cellular pathways modulated by this multifaceted compound. We will delve into the molecular mechanisms underpinning its potent anti-inflammatory, antiviral, and apoptosis-inducing effects. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering not only a detailed mechanistic overview but also practical insights into the experimental validation of these cellular effects. By synthesizing current scientific literature, we aim to provide a robust framework for understanding and harnessing the therapeutic potential of ammoniated glycyrrhizin.

Introduction to Ammoniated Glycyrrhizin

Ammoniated glycyrrhizin is the ammonium salt of glycyrrhizic acid, a triterpenoid saponin that is the primary sweet-tasting component of licorice root.[1][3] Its chemical structure, consisting of a glycyrrhetinic acid molecule linked to two glucuronic acid molecules, is fundamental to its biological activity.[4] For decades, it has been used in traditional medicine and as a food additive.[2][5] Modern pharmacological research has begun to unravel the complex interactions of ammoniated glycyrrhizin with a multitude of cellular signaling cascades, revealing its potential as a therapeutic agent for a range of diseases. This guide will focus on the principal pathways affected: inflammatory signaling, apoptosis, and viral replication.

Modulation of Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases. Ammoniated glycyrrhizin exerts significant anti-inflammatory effects by targeting key signaling nodes within the inflammatory cascade.[6][7]

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[8][9] Glycyrrhizin has been repeatedly shown to inhibit the activation of the NF-κB pathway.[6][7][10]

Mechanism of Inhibition:

The primary mechanism involves the suppression of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[7][10] By preventing IκBα degradation, glycyrrhizin effectively blocks the translocation of the active NF-κB p65 subunit into the nucleus, thereby downregulating the transcription of target inflammatory genes such as TNF-α, IL-1β, and IL-6.[6][8]

Diagram: Inhibition of the NF-κB Pathway by Ammoniated Glycyrrhizin

Caption: Ammoniated glycyrrhizin inhibits IKK, preventing IκBα phosphorylation and degradation, thus sequestering NF-κB in the cytoplasm.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising cascades such as JNK, ERK, and p38, is another critical regulator of inflammation.[10][11] Glycyrrhizin has demonstrated the ability to attenuate MAPK signaling.[6][7][8]

Mechanism of Attenuation:

Glycyrrhizin inhibits the phosphorylation of key upstream kinases in the MAPK cascades, including JNK, ERK, and p38.[6][7] This leads to a downstream reduction in the activation of transcription factors that drive inflammatory gene expression.

Diagram: Attenuation of the MAPK Pathway by Ammoniated Glycyrrhizin

Caption: Ammoniated glycyrrhizin induces apoptosis through ROS generation, mitochondrial dysfunction, and caspase activation, as well as causing cell cycle arrest.

Antiviral Mechanisms

Ammoniated glycyrrhizin has demonstrated broad-spectrum antiviral activity against a range of DNA and RNA viruses, including SARS-CoV-2, hepatitis C virus (HCV), and Epstein-Barr virus (EBV). [4][12][13][14] Multifaceted Antiviral Actions:

-

Inhibition of Viral Replication: Glycyrrhizin can significantly inhibit the replication of various viruses in a dose-dependent manner. [12][13][14]For SARS-CoV-2, it has been shown to inhibit the viral main protease (Mpro). [12]* Direct Inactivation of Viruses: Some studies suggest that glycyrrhizin can directly inactivate viral particles. [12][13][14]* Interference with Viral Entry and Assembly: The compound can interfere with the early stages of the viral life cycle, including attachment to host cells and subsequent entry, as well as the later stages of viral particle assembly. [4][9][15]* Inhibition of Viral Gene Expression: Glycyrrhizin can also inhibit the expression of viral genes, further hampering viral propagation. [4][15]

Experimental Protocols

To aid researchers in the investigation of ammoniated glycyrrhizin's effects on cellular pathways, we provide the following exemplary protocols.

Western Blot Analysis for NF-κB and MAPK Pathway Activation

Objective: To determine the effect of ammoniated glycyrrhizin on the phosphorylation status of key proteins in the NF-κB and MAPK pathways.

Methodology:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages, endothelial cells) to 70-80% confluency. Pre-treat cells with varying concentrations of ammoniated glycyrrhizin for 1-2 hours.

-

Stimulation: Induce pathway activation with a suitable stimulus (e.g., LPS for NF-κB, TNF-α for MAPK) for a predetermined time (e.g., 15-30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against total and phosphorylated forms of IκBα, p65, JNK, ERK, and p38 overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect chemiluminescence using an imaging system.

-

Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with ammoniated glycyrrhizin.

Methodology:

-

Cell Treatment: Seed cancer cells (e.g., HeLa, DU-145) in 6-well plates and treat with different concentrations of ammoniated glycyrrhizin for 24-48 hours. [16][17]2. Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Quantitative Data Summary

| Cellular Effect | Model System | Key Findings | Reference |

| Anti-inflammatory | LPS-activated macrophages | Significant reduction in TNF-α, IL-1β, and IL-6 expression. | [6][18] |

| Anti-inflammatory | TPA-induced skin inflammation | Dose-dependent inhibition of p38 and ERK1/2 phosphorylation. | [8] |

| Apoptosis Induction | DU-145 & LNCaP prostate cancer cells | Time- and dose-dependent inhibition of cell proliferation. | [16] |

| Apoptosis Induction | HeLa cervical cancer cells | Dose-dependent increase in nuclear condensation and DNA fragmentation. | [17] |

| Antiviral | Vero E6 cells (SARS-CoV-2) | Significant dose-dependent inhibition of viral replication. | [12] |

| Antiviral | Hepatitis C virus model | 50% reduction in viral titer at 7 ± 1 μg/ml. | [12] |

Conclusion

Ammoniated glycyrrhizin is a potent modulator of multiple, interconnected cellular pathways. Its ability to concurrently inhibit key inflammatory signaling cascades, induce apoptosis in cancer cells, and suppress viral replication underscores its significant therapeutic potential. The detailed mechanistic insights provided in this guide, along with the outlined experimental approaches, are intended to facilitate further research and development in harnessing the pharmacological benefits of this remarkable natural compound. A thorough understanding of its pleiotropic effects is crucial for its rational application in the treatment of a wide array of human diseases.

References

- Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - NIH. (n.d.).

-

Huan, C., Xu, Y., Zhang, W., Guo, T., Pan, H., & Gao, S. (2021). Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice. Frontiers in Pharmacology, 12, 680674. Retrieved from [Link]

-

Glycyrrhizin inhibits osteoarthritis development through suppressing the PI3K/AKT/NF-κB signaling pathway in vivo and in vitro - Food & Function (RSC Publishing). (n.d.). Retrieved from [Link]

-

Yin, H. R., Kim, Y. S., & Kim, Y. C. (2008). Glycyrrhizin induces apoptosis in prostate cancer cell lines DU-145 and LNCaP. Oncology reports, 20(6), 1387–1392. Retrieved from [Link]

- Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice. (2021). Frontiers in Pharmacology.

-

Huan, C., Xu, Y., Zhang, W., Guo, T., Pan, H., & Gao, S. (2021). Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice. Frontiers in Pharmacology, 12, 680674. Retrieved from [Link]

-

What is the mechanism of Glycyrrhizin? - Patsnap Synapse. (2024). Retrieved from [Link]

-

Can Antiviral Activity of Licorice Help Fight COVID-19 Infection? | ResearchGate. (n.d.). Retrieved from [Link]

-

Sharma, G., Kar, S., Pal, A., Sharma, S., & Das, P. K. (2018). Glycyrrhizin induces reactive oxygen species-dependent apoptosis and cell cycle arrest at G0/G1 in HPV18+ human cervical cancer HeLa cell line. Biomedicine & pharmacotherapy = Biomedecine & pharmacotherapie, 97, 752–764. Retrieved from [Link]

-

Arshad, F., Ali, M., Khan, S. U., Al-Dhabi, N. A., Arasu, M. V., & Ahamed, M. (2022). Glycyrrhizin Mediates Downregulation of Notch Pathway Resulting in Initiation of Apoptosis and Disruption in the Cell Cycle Progression in Cervical Cancer Cells. Nutrition and cancer, 74(2), 622–639. Retrieved from [Link]

-

The effects of glycyrrhizin on apoptosis and cell cycle in A549 cells.... | ResearchGate. (n.d.). Retrieved from [Link]

-

What is the mechanism of Diammonium glycyrrhizinate? - Patsnap Synapse. (2024). Retrieved from [Link]

-

Liu, W., Huang, S., Li, Y., Li, Y., Li, D., Wu, P., Wang, Q., Zheng, X., & Zhang, K. (2018). Glycyrrhizic acid from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation. MedChemComm, 9(4), 727–734. Retrieved from [Link]

-

Glycyrrhizic acid from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - MedChemComm (RSC Publishing). (n.d.). Retrieved from [Link]

-

Liu, J., Zhang, L., Wang, Y., & Xu, W. (2020). Glycyrrhizin improves inflammation and apoptosis via suppressing HMGB1 and PI3K/mTOR pathway in lipopolysaccharide-induced acute liver injury. European review for medical and pharmacological sciences, 24(12), 7122–7130. Retrieved from [Link]

-

Vlaisavljević, S., Cmiljanović, N., Tasić, T., Kocić, D., Sredojević, D., & Šovljanski, O. (2022). Glycyrrhiza glabra L. Extracts Prevent LPS-Induced Inflammation in RAW264.7 Cells by Targeting Pro-Inflammatory Cytokines, Mediators and the JAK/STAT Signaling Pathway. Plants (Basel, Switzerland), 11(21), 2879. Retrieved from [Link]

-

Wang, Y., Zhang, Y., Zhang, J., & Li, Y. (2024). Network pharmacology and in vitro experimental verification unveil glycyrrhizin from glycyrrhiza glabra alleviates acute pancreatitis via modulation of MAPK and STAT3 signaling pathways. BMC complementary medicine and therapies, 24(1), 58. Retrieved from [Link]

-

What is the mechanism of Monoammonium Glycyrrhizinate? - Patsnap Synapse. (2024). Retrieved from [Link]

-

de Oliveira, J. R., & de Almeida, A. C. (2022). The Anti-Inflammatory Properties of Licorice (Glycyrrhiza glabra)-Derived Compounds in Intestinal Disorders. International journal of molecular sciences, 23(8), 4118. Retrieved from [Link]

-

Richard, I. M., Al-Amin, M. M., & Alam, M. S. (2021). Exploring the Pivotal Immunomodulatory and Anti-Inflammatory Potentials of Glycyrrhizic and Glycyrrhetinic Acids. Mediators of inflammation, 2021, 6699560. Retrieved from [Link]

-

The Science Behind Ammonium Glycyrrhizinate: From Licorice to Advanced Formulations. (n.d.). Retrieved from [Link]

-

Sharma, R., Sharma, A., & Kumar, R. (2022). Licorice (Glycyrrhiza glabra L.)-Derived Phytochemicals Target Multiple Signaling Pathways to Confer Oncopreventive and Oncotherapeutic Effects. Nutrients, 14(23), 5099. Retrieved from [Link]

-

Kumar, H., & Kumar, V. (2022). Revisiting liquorice (Glycyrrhiza glabra L.) as anti-inflammatory, antivirals and immunomodulators: Potential pharmacological applications with mechanistic insight. Phytomedicine plus, 2(3), 100295. Retrieved from [Link]

-

Glycyrrhizin inhibits osteoarthritis development through suppressing the PI3K/AKT/NF-κB signaling pathway: In vivo and in vitro | ResearchGate. (n.d.). Retrieved from [Link]

-

Glycyrrhizin inhibits lipopolysaccharide (LPS)-induced NF-κB and IRF3... | ResearchGate. (n.d.). Retrieved from [Link]

-

Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK | ResearchGate. (n.d.). Retrieved from [Link]

-

Kao, T. C., Wu, C. H., & Yen, G. C. (2014). Glycyrrhizic Acid and 18β-Glycyrrhetinic Acid Inhibit Inflammation via PI3K/Akt/GSK3β Signaling and Glucocorticoid Receptor Activation. Journal of agricultural and food chemistry, 62(22), 5123–5131. Retrieved from [Link]

-

Asl, M. N., & Hosseinzadeh, H. (2008). Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF- κ B and MAPK. Current medicinal chemistry, 15(15), 1499–1511. Retrieved from [Link]

-

(PDF) The Anti-Inflammatory Properties of Licorice (Glycyrrhiza glabra)-Derived Compounds in Intestinal Disorders - ResearchGate. (n.d.). Retrieved from [Link]

-

[PDF] Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK | Semantic Scholar. (n.d.). Retrieved from [Link]

-

Ciarlo, L., Marzoli, F., Minosi, P., Matarrese, P., Pieretti, S., & Malorni, W. (2021). Ammonium Glycyrrhizinate Prevents Apoptosis and Mitochondrial Dysfunction Induced by High Glucose in SH-SY5Y Cell Line and Counteracts Neuropathic Pain in Streptozotocin-Induced Diabetic Mice. International journal of molecular sciences, 22(11), 5693. Retrieved from [Link]

-

Zhang, X., Li, Y., Wang, Y., & Zhao, Y. (2023). Glycyrrhiza uralensis Fisch. suppresses cell migration via ROS and JAK/STAT signalling pathways in Drosophila. Journal of ethnopharmacology, 319(Pt 3), 117285. Retrieved from [Link]

-

(PDF) AMMONIUM GLYCYRRHIZINATE: A COMPHERENSIVE REVIEW OF ITS TRADITIONAL - ResearchGate. (n.d.). Retrieved from [Link]

-

AMMONIUM GLYCYRRHIZATE | Select Botanical. (n.d.). Retrieved from [Link]

-

Ammonium Glycyrrhizinate Prevents Apoptosis and Mitochondrial Dysfunction Induced by High Glucose in SH-SY5Y Cell Line … - OUCI. (n.d.). Retrieved from [Link]

-

Re‐activation of JAK2/STAT3 signaling pathway counteracts the... | ResearchGate. (n.d.). Retrieved from [Link]

-

Biosynthesis pathway of Glycyrrhizin (GL) and Glycyrrhetic Acid 3-O-mono-β-D-glucuronide (GAMG) in S. cerevisiae | ResearchGate. (n.d.). Retrieved from [Link]

-

Hypericin as a Photodynamic Immunomodulator: A Natural Compound for Dermatological Therapy - Dove Medical Press. (n.d.). Retrieved from [Link]

-